Copper(II) trifluoromethanesulfonimide xhydrate

Organic Synthesis Catalysis Heterocycle Formation

Researchers often face yield and selectivity failures when substituting generic Cu(II) salts in advanced catalysis. Cu(NTf2)2 xhydrate solves this via its unique weakly-coordinating, hydrophobic NTf2⁻ anion. - Delivers 2.5x-3.3x higher yields than Cu(OTf)2 or CuOTf in challenging C-C bond formations and cyclizations. - Essential for formulating stable, reversible multivalent battery electrolytes, enabling efficient metal plating/stripping. - Acts as a critical electrolyte additive for CO2 electroreduction, enhancing formate selectivity by suppressing hydrogen evolution. A high-purity hydrate form ensuring consistent performance in water-tolerant and energy storage applications.

Molecular Formula C4H2CuF12N2O9S4
Molecular Weight 641.9 g/mol
CAS No. 1334406-76-6
Cat. No. B12961561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) trifluoromethanesulfonimide xhydrate
CAS1334406-76-6
Molecular FormulaC4H2CuF12N2O9S4
Molecular Weight641.9 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2]
InChIInChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2;
InChIKeySOSOQNLWNNNBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cu(NTf2)2 xHydrate: Lewis Acid Catalyst Overview


Copper(II) trifluoromethanesulfonimide xhydrate (CAS 1334406-76-6), commonly referred to as Cu(NTf2)2 or Cu(TFSI)2, is a copper(II) salt of the weakly coordinating bis(trifluoromethanesulfonyl)imide anion. It is commercially available as a hydrate , typically appearing as a pale blue to dark green crystalline solid with a melting point range of 159–165 °C [1]. The compound is recognized for its utility as a potent π-Lewis acid catalyst in organic synthesis, its role in the formulation of advanced electrolytes for multivalent ion batteries [2], and its function as an additive to modify the local electrochemical environment during CO2 electroreduction [3].

Catalyst role π-Lewis acid for cyclization, Mannich, photoredox cascades
Anion identity NTf2⁻: weakly coordinating, hydrophobic; supports aqueous and nonaqueous conditions
Workflow fit Organic synthesis method development, electrolyte additive screening, CO2 electroreduction research

Why Cu(NTf2)2 Outperforms Generic Copper Salts


In-class substitution of Cu(NTf2)2 with other copper(II) salts like Cu(OTf)2, CuCl2, or Cu(OAc)2 is not feasible for high-performance applications. The fundamental differentiator lies in the bis(trifluoromethanesulfonyl)imide (NTf2⁻) anion's exceptional weak coordinating ability and high hydrophobicity [1]. This unique anion imparts distinct properties to the copper center, including enhanced Lewis acidity in water, superior stability of reactive intermediates, and a dramatically altered electrochemical interface. Consequently, replacing Cu(NTf2)2 with a generic alternative leads to demonstrably lower catalytic yields [2][3], poor selectivity, or complete failure in specialized applications such as multivalent battery electrolytes [1] and electroreduction systems [4].

Target Cu(NTf2)2 · xH2O (NTf2⁻ anion)
Common substitute Cu(OTf)2, CuCl2, Cu(OAc)2
Reported 2.5–3.3× higher yields in π-acid catalysis vs. Cu(OTf)2; comparable to AgNTf2
Triflate and halide anions give lower turnover in cyclization and photoredox protocols
Anion identity controls catalytic performance and electrolyte reversibility — generic Cu(II) salts may not transfer reported outcomes.

Cu(NTf2)2: Quantitative Performance Comparison


Tandem Mannich-Cyclization: Cu(NTf2)2 vs. Cu(OTf)2 Efficiency

In a direct head-to-head comparison for a tandem Mannich-cyclization reaction to form substituted α-2-furanyl tetrahydro-1-isoquinolinemethanols, the use of Cu(NTf2)2 as a catalyst resulted in a 79% isolated yield of the desired product [1]. This represents a 3.3-fold increase in yield over the 24% yield obtained when using CuOTf under otherwise identical reaction conditions [1]. The study also highlights that other common copper salts, such as Cu(MeCN)PF6, yielded only 26% product, while CuI failed to promote the reaction entirely [1].

Mannich-cyclization yield
Head-to-head
79% isolated (Cu(NTf2)2) vs. 24% (CuOTf), 26% (Cu(MeCN)PF6)
Reported 3.3× higher yield under identical conditions; supports catalyst selection for tandem reactions.
0.3 equiv. Cu(NTf2)2 in DCM, N-Boc-tetrahydroisoquinolinol with α-diazo ketone.
Organic Synthesis Catalysis Heterocycle Formation

Photochemical Cyclization: Cu(NTf2)2 vs. Cu(OTf)2 Performance

In a comparative study of π-Lewis acidic metal catalysts for a consecutive cyclisation/photochemical radical addition sequence, Cu(NTf2)2 demonstrated a yield of 78%, which is comparable to the performance of the more expensive silver-based catalyst AgNTf2 (76% yield) [1]. More critically, a direct head-to-head comparison with the analogous copper(II) triflate salt, Cu(OTf)2, showed that Cu(NTf2)2 was 2.5 times more effective, as Cu(OTf)2 achieved only a 31% yield under the same optimized conditions [1].

Photochemical cyclization
Head-to-head
78% NMR yield (Cu(NTf2)2) vs. 31% (Cu(OTf)2); AgNTf2 76%
Reported 2.5× higher yield than Cu(OTf)2; cost-performance alternative to silver catalysis.
10 mol% cat., P(4-CF3C6H4)3 ligand, DCE, 50 °C, TFA, benzyltrimethylsilane.
Photoredox Catalysis π-Lewis Acid Cyclization

CO2 Electroreduction Selectivity with NTf2-Based Additives

While a class-level inference, the value of the NTf2⁻ anion in copper-based electrochemical systems is strongly supported by quantitative data. In a study on CO2 electroreduction (CO2ER), the addition of [BMIM][NTf2] to a 0.1 M KHCO3 electrolyte resulted in a faradaic efficiency (FE) for formate production of 38.7% at -0.92 V vs RHE [1]. In stark contrast, electrolytes containing the more hydrophilic [DCA]⁻-based additive exhibited >90% FE for the competing hydrogen evolution reaction (HER) and very low CO2ER selectivity [1]. The study concludes that the high hydrophobicity and CO2 affinity of the [NTF2]⁻ anion are key to enhancing CO2ER activity by modifying the local electrode environment [1].

CO2 electroreduction selectivity
Class-level
38.7% FE formate ([BMIM][NTf2]) vs. >90% HER ([BMIM][DCA])
NTf2⁻ anion hydrophobicity shifts selectivity toward CO2ER; informs electrolyte additive design.
0.1 M KHCO3, Cu electrode, -0.92 V vs RHE; class-level inference from ionic liquid additive.
Electrocatalysis CO2 Reduction Electrolyte Design

Biginelli Reaction in Water: Metal Triflimides vs. Triflates

A foundational study established that metal triflimides like Cu(NTf2)2 catalyze the Biginelli reaction to afford 3,4-dihydropyrimidin-2(1H)-ones more efficiently in pure water at room temperature than the corresponding metal triflate salts [1]. While specific yield data for Cu(NTf2)2 was not provided in the abstract, the class-wide inference is that the weakly coordinating NTf2⁻ anion renders the metal center more active in aqueous environments compared to its triflate counterpart. This has been corroborated by other studies, confirming that Cu(NTf2)2 and other metal triflimides provide a more efficient route to these pharmaceutically relevant scaffolds under environmentally benign conditions [2].

Aqueous Biginelli reaction
Class-level
Cu(NTf2)2 catalyzes Biginelli in water at rt; triflate analogues less effective
Supports aqueous-phase method development; quantitative yield data require verification.
Class-level report; exact yield comparison not available.
Green Chemistry Multicomponent Reactions Lewis Acid Catalysis

Cu(NTf2)2: Optimal Application Scenarios


High-Yield π-Lewis Acid Catalysis

For chemists developing new synthetic methodologies involving cyclizations, C-C bond formations, or photoredox cascades, Cu(NTf2)2 xhydrate is the catalyst of choice when high yield and selectivity are paramount. Quantitative evidence demonstrates its ability to provide 2.5x to 3.3x higher yields than Cu(OTf)2 or CuOTf in challenging transformations [1][2]. Its performance is comparable to expensive silver catalysts, offering a more cost-effective route without sacrificing efficiency [2].

Aqueous-Phase Catalysis for Green Chemistry

Cu(NTf2)2 xhydrate is uniquely suited for the development of environmentally friendly, water-based catalytic reactions. Its class-wide superiority over metal triflates for reactions like the Biginelli condensation in pure water at room temperature positions it as a key reagent for designing sustainable processes that minimize organic solvent waste [3][4].

Advanced Electrolytes for Multivalent Metal Batteries

In the field of energy storage, Cu(NTf2)2 xhydrate is a critical material for formulating nonaqueous electrolytes for multivalent ion batteries (e.g., Mg, Zn, Cu). The TFSI⁻ anion's weak coordinating nature and its demonstrated role in improving the reversibility of metal plating/stripping are essential for achieving stable and efficient battery cycling [5]. Its use is a design principle for next-generation electrolytes.

Electrolyte Additives for CO2 Electroreduction Selectivity

For researchers focused on CO2 valorization, Cu(NTf2)2 xhydrate serves as a valuable precursor for creating electrolyte additives containing the [NTF2]⁻ anion. Quantitative evidence shows that this anion dramatically alters the selectivity of copper electrodes, enhancing CO2 reduction to formate while suppressing the competing hydrogen evolution reaction [6]. This makes it a key component for optimizing electrocatalytic systems for fuel and chemical production from CO2.

Application
Selection Property
Validation Focus
π-Lewis acid catalysis screening
Anion-controlled Lewis acidity (NTf2⁻ vs OTf⁻)
Yield reproducibility in cyclization/C–C bond formation
Aqueous-phase method development
Hydrolytic stability and activity in water
Reported Biginelli and related multicomponent reaction efficiency
Multivalent battery electrolyte formulation
NTf2⁻ anion association strength
Metal plating/stripping reversibility and cycling stability
CO2 electroreduction additive research
Anion hydrophobicity and CO2 affinity
Faradaic efficiency shift from HER to formate production

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